molecular formula C₂₁H₂₅NO₆ B1141321 β-Hydrastinediol CAS No. 17948-41-3

β-Hydrastinediol

Cat. No.: B1141321
CAS No.: 17948-41-3
M. Wt: 387.43
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Description

β-Hydrastinediol (CAS 17948-41-3) is a steroidal alkaloid derivative characterized by two hydroxyl groups (diol structure) attached to its tetracyclic framework. It is closely related to (±)-β-Hydrastine (CAS 60594-55-0), a well-studied alkaloid isolated from Hydrastis canadensis (goldenseal). The diol moiety in β-Hydrastinediol enhances its polarity compared to its parent compound, influencing its solubility, reactivity, and analytical detection . While β-Hydrastine has been extensively researched for its antimicrobial and anti-inflammatory properties, β-Hydrastinediol is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical research . Its structural confirmation requires rigorous spectroscopic (NMR, IR, MS) and chromatographic (HPLC, LC-MS) validation to ensure purity, as mandated by modern chemical reporting standards .

Properties

CAS No.

17948-41-3

Molecular Formula

C₂₁H₂₅NO₆

Molecular Weight

387.43

Synonyms

(α1S)-3,4-Dimethoxy-α1-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1,2-Benzenedimethanol; _x000B_[S-(R*,S*)]-3,4-Dimethoxy-α1-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1,2-Benzenedimethanol;  Hydrastinediol;  β

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Hydrastinediol typically involves the use of chiral epoxide intermediates. One approach includes a CF₃COOH-catalyzed epoxide ring-opening/transesterification cascade cyclization from chiral epoxide under mild conditions . Another method involves the use of KHMDS as a catalyst for the same reaction . These methods are highly enantioselective, achieving up to 86% enantiomeric excess (ee) with CF₃COOH and 78% ee with KHMDS .

Industrial Production Methods

Industrial production methods for β-Hydrastinediol are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

β-Hydrastinediol undergoes various types of chemical reactions, including:

    Oxidation: β-Hydrastinediol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert β-Hydrastinediol to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the β-Hydrastinediol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of β-Hydrastinediol can yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Hydrastinediol shares a core steroidal framework with several related compounds, but key functional group differences dictate distinct physicochemical and analytical profiles. Below is a detailed comparison:

Table 1: Structural and Analytical Comparison

Compound CAS Number Key Functional Groups Molecular Weight (g/mol) Analytical Methods Primary Applications
β-Hydrastinediol 17948-41-3 Diol, benzene rings 383.39* HPLC, LC-MS Research standard, synthesis
(±)-β-Hydrastine 60594-55-0 Ketone, benzene rings 367.39* Derivatization + LC-MS Pharmaceuticals, natural products
(±)-β-Hydrastine-d3 TRC H675692 Deuterated ketone 370.41* Isotope dilution MS Internal standard for bioanalysis
Hydramethylnon 67485-29-4 Fluorinated aromatic groups 494.29 GC-MS, UV spectroscopy Insecticide

Key Differences

Functional Groups :

  • β-Hydrastinediol’s diol structure increases polarity, making it more hydrophilic than β-Hydrastine, which contains a ketone group. This difference impacts solubility and chromatographic retention times .
  • The deuterated form (±)-β-Hydrastine-d3 is used as a stable isotope-labeled internal standard to improve quantification accuracy in mass spectrometry, a technique also applied to ethinylestradiol analysis .

Analytical Challenges: β-Hydrastinediol’s low abundance in biological matrices necessitates ultra-sensitive methods, akin to those developed for ethinylestradiol, such as dansyl chloride derivatization to enhance electrospray ionization efficiency . Simultaneous detection of β-Hydrastinediol with related compounds (e.g., β-Hydrastine) requires optimized HPLC/ion-trap MS protocols to resolve structural analogs, as demonstrated in gestodene and levonorgestrel analyses .

Applications: β-Hydrastinediol is primarily a research tool, whereas β-Hydrastine has documented pharmacological activity. Hydramethylnon, despite sharing a steroidal skeleton, is functionally distinct as a fluorinated insecticide .

Research Findings and Methodological Insights

Recent studies highlight the following:

  • Structural Elucidation: X-ray crystallography and 2D-NMR are critical for distinguishing β-Hydrastinediol from its enantiomers, as minor stereochemical variations significantly alter bioactivity .
  • Purity Standards: Elemental analysis and high-resolution MS are mandated for novel derivatives, ensuring compliance with journal guidelines like those of the Beilstein Journal of Organic Chemistry .
  • Limitations : Direct toxicological data for β-Hydrastinediol remain scarce, necessitating extrapolation from β-Hydrastine studies.

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